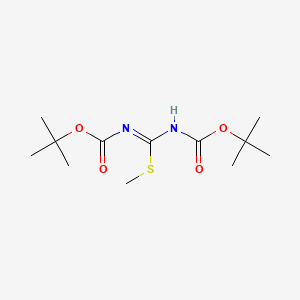

N,N'-Di-Boc-S-methylisothiourea

CAS No.: 107819-90-9; 322474-21-5

Cat. No.: VC5252644

Molecular Formula: C12H22N2O4S

Molecular Weight: 290.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107819-90-9; 322474-21-5 |

|---|---|

| Molecular Formula | C12H22N2O4S |

| Molecular Weight | 290.38 |

| IUPAC Name | tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |

| Standard InChI | InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |

| Standard InChI Key | UQJXXWHAJKRDKY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |

Introduction

Chemical and Physical Properties

N,N'-Di-Boc-S-methylisothiourea is a crystalline solid with a molecular formula of C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol. Its IUPAC name, tert-butyl N-[(tert-butoxycarbonyl)aminomethylene]carbamate, reflects its structural complexity, which includes two Boc groups and a methylthio substituent. Key physicochemical properties are summarized below:

The compound’s stability under acidic and basic conditions, coupled with its solubility in polar aprotic solvents like dichloromethane, makes it ideal for multi-step synthetic workflows .

Synthesis and Preparation

N,N'-Di-Boc-S-methylisothiourea is typically synthesized via a two-step protocol involving the reaction of 2-methyl-2-thiopseudourea sulfate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction proceeds under inert atmospheric conditions at low temperatures (-78°C) to minimize side reactions . Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility, though specific details remain proprietary .

A notable application of this reagent is its use in the Liebeskind-Srogl cross-coupling reaction, where it serves as an amidine-forming partner with boronic acids. For example, in the synthesis of batzelladine D, a marine alkaloid with antimicrobial properties, N,N'-Di-Boc-S-methylisothiourea facilitated the stereoselective installation of a guanidine moiety under palladium catalysis .

Applications in Organic Synthesis

Guanidinylation of Amines

The compound’s primary role lies in transferring Boc-protected guanidine groups to amine substrates. This reaction is critical for constructing guanidine derivatives, which are prevalent in bioactive molecules. For instance, in the synthesis of batzelladine D, treatment of a pyrrolidine intermediate with N,N'-Di-Boc-S-methylisothiourea and mercury chloride enabled the formation of a tricyclic guanidine core in high yield .

Palladium-Catalyzed Cross-Coupling

Under Liebeskind-Srogl conditions, this reagent reacts with boronic acids in the presence of palladium catalysts and copper(I) thiophenecarboxylate (CuTC) to yield protected benzamidines. This method achieves excellent yields (40–91%) and compatibility with sensitive functional groups, underscoring its versatility .

Natural Product Synthesis

The concise synthesis of batzelladine D exemplifies its utility in natural product chemistry. By enabling the simultaneous formation of three critical bonds in a stereocontrolled manner, N,N'-Di-Boc-S-methylisothiourea streamlined the assembly of the alkaloid’s complex architecture .

Mechanism of Action

The guanidinylation mechanism involves nucleophilic attack by an amine on the electrophilic carbon of N,N'-Di-Boc-S-methylisothiourea, followed by displacement of the methylthio group. In palladium-mediated reactions, the process likely proceeds via a transmetalation step involving the boronic acid and palladium catalyst, with CuTC acting as a co-catalyst to facilitate intermediate stabilization .

Comparative Analysis with Similar Reagents

N,N'-Di-Boc-S-methylisothiourea distinguishes itself from related Boc-protected guanidinylation reagents (e.g., 1,3-Bis(tert-butoxycarbonyl)guanidine) through its methylthio substituent, which enhances reactivity and selectivity. Comparative studies indicate superior yields in amidine-forming reactions, attributed to the methylthio group’s ability to stabilize transition states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume